![molecular formula C19H15ClN2O3 B3959280 N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3959280.png)
N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide
Descripción general
Descripción
N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is commonly referred to as CFA or Compound 48/80, and it is known for its ability to induce histamine release in mast cells. The purpose of
Mecanismo De Acción
The mechanism of action for N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide involves the activation of G-protein coupled receptors on the surface of mast cells. This activation leads to the release of intracellular calcium, which triggers the exocytosis of histamine-containing granules from the mast cells. The released histamine then interacts with histamine receptors on various cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to induce histamine release. Histamine is a potent vasodilator and can lead to increased blood flow and vascular permeability. Additionally, histamine can stimulate the contraction of smooth muscle, including the bronchioles in the lungs, leading to bronchoconstriction. Histamine can also stimulate sensory nerves, leading to pain and itching. These effects are important in the context of allergic reactions and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its ability to induce histamine release in a controlled manner. This allows researchers to study the effects of histamine on various physiological systems without the confounding effects of other inflammatory mediators. Additionally, CFA is relatively inexpensive and easy to obtain, making it a useful tool for researchers with limited resources.
One limitation of using this compound is its potential toxicity. CFA has been shown to induce cell death in some cell types, and it can also cause skin irritation and other adverse effects in humans. Additionally, the effects of histamine on physiological systems can be complex and may not always be predictable, making it difficult to draw definitive conclusions from experiments using CFA.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is the development of new compounds that can selectively activate or inhibit histamine receptors. This could lead to the development of new drugs for the treatment of allergies, asthma, and other inflammatory conditions. Additionally, there is interest in studying the effects of histamine on the gut microbiome, as recent research has suggested that histamine can play a role in the regulation of gut function and inflammation. Finally, there is interest in studying the potential role of histamine in the development and progression of cancer, as histamine has been shown to have both pro- and anti-tumor effects in different contexts.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide has been widely used in scientific research for its ability to induce histamine release in mast cells. Mast cells are important immune cells that play a role in allergic reactions and inflammation. By inducing histamine release, CFA can be used to study the mechanisms underlying these processes. Additionally, CFA has been used as a tool to study the effects of histamine on various physiological systems, including the cardiovascular, respiratory, and nervous systems.
Propiedades
IUPAC Name |
N-[2-chloro-5-[(4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12-4-7-14(8-5-12)21-18(23)13-6-9-15(20)16(11-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCDDVFGHDFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B3959206.png)
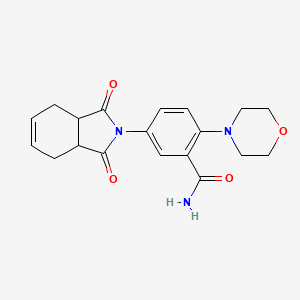
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3959213.png)
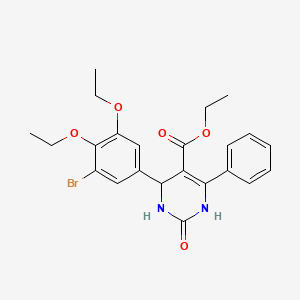
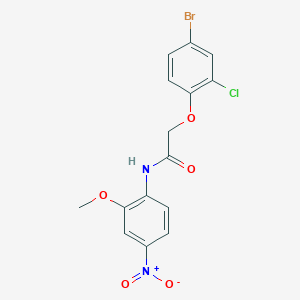
![[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol](/img/structure/B3959237.png)
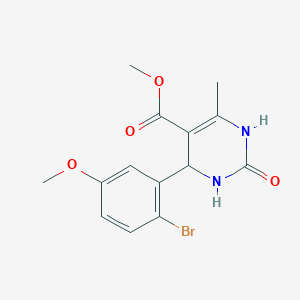

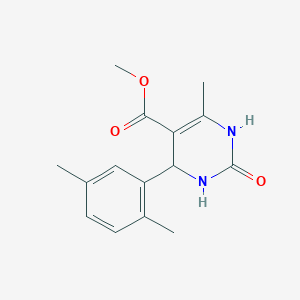
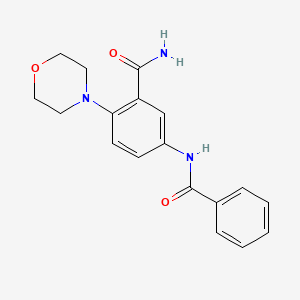
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3959274.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B3959299.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-phenylacetamide](/img/structure/B3959303.png)